7-(4-Benzylpiperazin-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Overview
Description
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-[4-(phenylmethyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine is a N-arylpiperazine.
Scientific Research Applications
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazolopyrimidine derivatives. These compounds have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, including HCT-116 and MCF-7. Structure-activity relationship (SAR) analyses have revealed that specific substitutions on the pyrazolopyrimidine core can significantly enhance their anticancer efficacy (Rahmouni et al., 2016). Additionally, novel pyrazolopyrimidines have been designed and synthesized with dual activity, acting as both antitumor agents and benzodiazepine receptor binders, showcasing a promising avenue for the development of new therapeutic agents with potential applications in cancer treatment (El-Naggar et al., 2018).
Anti-Inflammatory and Analgesic Activities
Pyrazolopyrimidine derivatives have also been studied for their anti-inflammatory and analgesic activities. For instance, compounds synthesized from 7-dimethylaminovinyl pyrazolo[1,5-a]pyrimidines exhibited significant anti-inflammatory properties in vitro, with some derivatives showing a better therapeutic index than well-known drugs such as phenylbutazone and indomethacin, without the associated ulcerogenic activity (Auzzi et al., 1983).
Antimicrobial Activity
The antimicrobial potential of pyrazolopyrimidine derivatives has been explored, with compounds demonstrating effectiveness against various strains of bacteria and fungi. These findings suggest that pyrazolopyrimidines could serve as a foundation for the development of new antimicrobial agents, contributing to the fight against resistant microbial strains (Deohate & Palaspagar, 2020).
Antihypertensive Activity
Research has also been conducted on the antihypertensive properties of pyrazolopyrimidine derivatives. Certain synthesized compounds have been studied as antihypertensive agents, demonstrating the potential of pyrazolopyrimidine derivatives in managing hypertension (El-feky & Abd el-Samii, 1996).
properties
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2/c1-19-16-25(31-14-12-30(13-15-31)18-21-8-6-5-7-9-21)32-27(28-19)26(20(2)29-32)22-10-11-23(33-3)24(17-22)34-4/h5-11,16-17H,12-15,18H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBIMMDGCPNLKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C)C5=CC(=C(C=C5)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Benzylpiperazin-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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